Ethyl 3,5-diaminopyrazine-2-carboxylate
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Overview
Description
Ethyl 3,5-diaminopyrazine-2-carboxylate is a heterocyclic compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino groups at positions 3 and 5, along with an ester group at position 2, makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-diaminopyrazine-2-carboxylate typically involves the reaction of ethyl 2-chloropyrazine-3-carboxylate with ammonia or an amine source under suitable conditions. The reaction can be carried out in a solvent such as ethanol or methanol, often with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-diaminopyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 3,5-diaminopyrazine-2-methanol.
Substitution: Halogenated derivatives, such as ethyl 3,5-diamino-2-chloropyrazine.
Scientific Research Applications
Ethyl 3,5-diaminopyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3,5-diaminopyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3,5-diaminopyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,5-diaminopyrazine-2-methanol: Similar structure but with an alcohol group instead of an ester.
Ethyl 3,5-diamino-2-chloropyrazine: Contains a chlorine atom instead of an ester group.
3,5-Diaminopyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C7H10N4O2 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 3,5-diaminopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)5-6(9)11-4(8)3-10-5/h3H,2H2,1H3,(H4,8,9,11) |
InChI Key |
BLLUBSUTFDDHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(N=C1N)N |
Origin of Product |
United States |
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